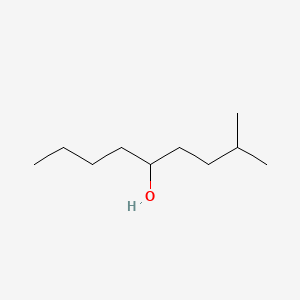2-Methyl-5-nonanol
CAS No.: 29843-62-7
Cat. No.: VC17565075
Molecular Formula: C10H22O
Molecular Weight: 158.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29843-62-7 |
|---|---|
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol |
| IUPAC Name | 2-methylnonan-5-ol |
| Standard InChI | InChI=1S/C10H22O/c1-4-5-6-10(11)8-7-9(2)3/h9-11H,4-8H2,1-3H3 |
| Standard InChI Key | RLQVUGAVOCBRNQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CCC(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
2-Methyl-5-nonanol is systematically named as 5-nonanol, 2-methyl-, reflecting the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules . Its molecular formula, C₁₀H₂₂O, corresponds to a molecular weight of 158.28 g/mol . The compound’s structure features a hydroxyl (-OH) group at the fifth carbon and a methyl (-CH₃) group at the second carbon of a nine-carbon chain (Fig. 1).
Table 1: Fundamental Identifiers of 2-Methyl-5-Nonanol
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 29843-62-7 | |
| Molecular Formula | C₁₀H₂₂O | |
| Molecular Weight | 158.28 g/mol | |
| IUPAC Name | 5-Nonanol, 2-methyl- | |
| ChemSpider ID | 124842 |
Spectroscopic Data
NIST provides a mass spectrum (electron ionization) for 2-methyl-5-nonanol, though access requires a subscription . The spectrum, cataloged under NIST MS number 113765, is critical for compound identification via fragmentation patterns. Additionally, a 3D molecular structure is accessible through NIST’s interactive viewer, which requires JavaScript-enabled browsers .
Physical and Chemical Properties
Physicochemical Parameters
Table 2: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Monoisotopic Mass | 158.167065 Da | |
| Average Mass | 158.285 Da | |
| XLogP3 (Predicted) | Not Available | — |
Solubility and Reactivity
As a medium-chain alcohol, 2-methyl-5-nonanol is expected to exhibit limited water solubility but high miscibility in organic solvents like ethanol and diethyl ether. Its reactivity aligns with secondary alcohols, participating in oxidation, esterification, and dehydration reactions.
Synthesis and Industrial Production
Historical Synthetic Routes
Patent literature reveals indirect methods for synthesizing structurally related alcohols, such as 4-methyl-5-nonanol. For example, EP 3670484 B1 describes a nucleophilic substitution reaction between pentanoic anhydride and a 2-pentyl nucleophilic reagent (e.g., Grignard or organozinc reagents) to yield 4-methyl-5-nonanone, which is subsequently reduced to the alcohol . While this pathway targets a positional isomer, it provides a template for adapting similar strategies to synthesize 2-methyl-5-nonanol.
Proposed Mechanism for 2-Methyl-5-Nonanol
A plausible synthesis involves:
Table 3: Comparative Synthesis of Branched Alcohols
| Compound | Method | Yield | Key Reagents |
|---|---|---|---|
| 4-Methyl-5-Nonanol | Nucleophilic substitution | High | Pentanoic anhydride, RMgX |
| 2-Methyl-5-Nonanol | Hypothetical: Aldol addition | Moderate | 2-Methylpentanal, RLi |
Industrial Scalability
The patent highlights cost-effective practices, such as recycling pentanoic acid byproducts into pentanoic anhydride, which is reused in subsequent reactions . Such circular approaches could enhance the viability of large-scale 2-methyl-5-nonanol production.
Applications and Functional Utility
Fragrance and Flavor Industry
Branched alcohols like 2-methyl-5-nonanol may serve as intermediates in synthesizing esters for perfumes or flavorants. Their volatility and solubility profiles make them suitable for controlled-release formulations.
Pharmaceutical Intermediates
Secondary alcohols are pivotal in constructing bioactive molecules. While no direct applications are documented for 2-methyl-5-nonanol, its structural analogs participate in synthesizing anti-inflammatory agents and antimicrobial compounds.
Industrial Solvents
The compound’s lipophilicity suggests utility as a co-solvent in paints, coatings, or degreasing agents, though empirical data are needed to confirm efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume